(2Z)-6-methoxy-2-[(2-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Description
(2Z)-6-Methoxy-2-[(2-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a benzofuran-3-one derivative characterized by:
- Z-configuration of the methylidene group at position 2.
- Methoxy substituent at position 6 on the benzofuran ring.
- 2-Methylphenyl group attached to the methylidene moiety.
Properties
IUPAC Name |
(2Z)-6-methoxy-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-5-3-4-6-12(11)9-16-17(18)14-8-7-13(19-2)10-15(14)20-16/h3-10H,1-2H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZIXQXQVDIDCC-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-methoxy-2-[(2-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of benzofuran-3(2H)-one with an aromatic aldehyde. One common method is the aldol condensation reaction, which can be carried out using various catalysts such as alumina, hydrochloric acid, or other acidic catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-methoxy-2-[(2-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.
Substitution: The methoxy and benzylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-3(2H)-one derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially hydrogenated benzofuran derivatives.
Scientific Research Applications
(2Z)-6-methoxy-2-[(2-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of (2Z)-6-methoxy-2-[(2-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is not well-documented. its biological activities are likely related to its ability to interact with specific molecular targets and pathways. For example, its anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Compound CE: (2E)-6-Methoxy-2-[(4-Methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Key Differences :
- Configuration : E-isomer vs. Z-isomer in the target compound.
- Substituent : 4-Methoxyphenyl vs. 2-Methylphenyl.
SAR Insights :
- The E-configuration and 4-methoxyphenyl group may optimize steric and electronic interactions with fungal enzymes, enhancing activity compared to the target compound’s 2-methylphenyl group.
TB501: (2E)-6-(3-(m-Chlorophenyl)prop-2-en-1-ylidene)-2,3-dihydro-1-benzofuran-3-one
Key Differences :
SAR Insights :
- The propenylidene chain may increase conformational flexibility compared to the rigid methylidene group in the target compound.
(2Z)-6-Hydroxy-2-[(4-Methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Key Differences :
- Substituent : Hydroxy group at position 6 vs. methoxy in the target compound.
Implications :
- This modification could shift activity toward targets requiring hydrophilic interactions .
(2Z)-6-[(2,6-Dichlorophenyl)methoxy]-2-[(2,4-Dimethoxyphenyl)methylidene]-1-benzofuran-3-one
Key Differences :
- Substituents : Dichlorophenylmethoxy and dimethoxyphenylmethylidene groups.
Implications :
(2Z)-2-[(4-Fluorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
Key Differences :
- Substituent : 4-Fluorophenyl vs. 2-methylphenyl; hydroxy at position 6.
Implications :
- However, the hydroxy group may limit bioavailability compared to the methoxy group in the target compound .
Biological Activity
The compound (2Z)-6-methoxy-2-[(2-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one , also known by its CAS Number 620546-84-1 , is a benzofuran derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H14O3
- Molecular Weight : 282.29 g/mol
- InChIKey : KZBMHKAFNGTRAK-NRXDDIFHSA-N
The structure of the compound features a methoxy group and a methylphenyl moiety, contributing to its unique chemical properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial effects against various pathogens, making it a potential candidate for developing new antimicrobial agents.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in cellular models, indicating its potential for treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant effects.
- Enzyme Inhibition : Molecular docking studies suggest that the compound can bind to specific enzymes involved in inflammation and microbial resistance, inhibiting their activity.
- Gene Expression Modulation : Research indicates that this compound may influence the expression of genes related to oxidative stress and inflammation.
Antioxidant Activity Study
A study evaluated the antioxidant capacity of various benzofuran derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting strong antioxidant activity.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| (2Z)-6-methoxy... | 15.5 | Radical scavenging |
| Reference Compound | 20.0 | Radical scavenging |
Antimicrobial Activity Assessment
In vitro assays demonstrated that the compound exhibited antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that the compound could serve as a lead structure for developing new antibiotics.
Anti-inflammatory Effects
A recent study investigated the anti-inflammatory effects of the compound using a lipopolysaccharide (LPS)-induced inflammation model. The results showed a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) upon treatment with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
